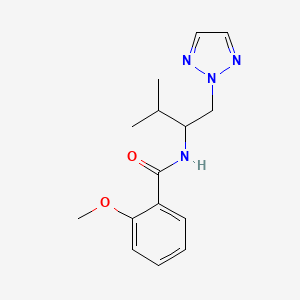

![molecular formula C21H18FN3O2S B2559988 6-(4-fluorophenyl)-N-(2-methoxyphenethyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049346-16-8](/img/structure/B2559988.png)

6-(4-fluorophenyl)-N-(2-methoxyphenethyl)imidazo[2,1-b]thiazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of imidazo[2,1-b]thiazole, which is a heterocyclic compound containing a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . The compound has been studied for its antiproliferative activities against a panel of 55 cell lines of nine different cancer types .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a solution of 2-aminothiazole and α-bromo-4-fluoroacetophenone in ethanol was heated under reflux for 16 hours .Molecular Structure Analysis

The molecular structure of this compound includes a fluorophenyl group attached to an imidazo[2,1-b]thiazole core, which is further substituted with a methoxyphenethyl group .Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been detailed in the literature, imidazo[2,1-b]thiazole derivatives have been reported to show broad-spectrum antiproliferative activity .Physical and Chemical Properties Analysis

The compound is a solid with a molecular weight of 246.26 . Its linear formula is C12H7FN2OS .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthetic Methodologies : Imidazo[2,1-b]thiazole derivatives have been synthesized through various methods, including condensation reactions. For example, a compound with a similar backbone, 2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4- thiadiazole, was obtained by condensing specific precursors and characterized using spectroscopic techniques (Umesha Kundapur, B. Sarojini, B. Narayana, 2012).

Anticancer Activity

- Potential Anticancer Agents : Novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives have been evaluated for their anticancer properties, demonstrating significant cytotoxicity against leukemia cells. This suggests that modifications to the imidazo[2,1-b]thiadiazole scaffold could lead to potent chemotherapeutic agents (S. Karki et al., 2011).

Antimicrobial Activity

- Antimicrobial Properties : Another research focus has been on the antimicrobial activities of imidazo[2,1-b]thiadiazole derivatives. Compounds synthesized from similar backbones have shown appreciable antibacterial and antifungal activities, indicating the potential for developing new antimicrobial agents (B. Chandrakantha et al., 2014).

Biological Evaluation and DNA Binding

- Immunological and DNA Binding Effects : Certain imidazo[2,1-b]thiazole compounds have been explored for their immunological effects and DNA binding properties, suggesting avenues for developing drugs with specific biological targets. For instance, derivatives have been studied for their modulation of human T trypsinized lymphocytes by the CD2 receptor (S. Harraga et al., 1994).

Mecanismo De Acción

Target of Action

It is known that this compound has a broad-spectrum antiproliferative activity .

Mode of Action

It is known to exert superior potencies against different cancer cell lines .

Biochemical Pathways

Its antiproliferative activity suggests it may interfere with cell division and growth pathways .

Result of Action

The compound 6-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide has been shown to have a broad-spectrum antiproliferative activity, suggesting it may inhibit the growth of various types of cancer cells .

Propiedades

IUPAC Name |

6-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O2S/c1-27-19-5-3-2-4-15(19)10-11-23-20(26)18-13-28-21-24-17(12-25(18)21)14-6-8-16(22)9-7-14/h2-9,12-13H,10-11H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTXTUVSIFHHLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (1R,3S)-3-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]cyclopentane-1-carboxylate](/img/structure/B2559913.png)

![diethyl 2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2559914.png)

![N-(2-methylbenzyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2559919.png)

![1-(2-Methoxypyridin-4-yl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-2-one](/img/structure/B2559921.png)

![N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2559924.png)

![3,6-dichloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2559928.png)